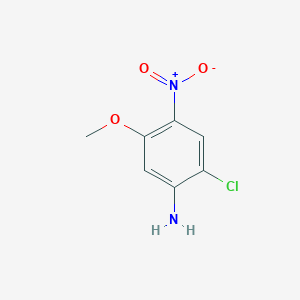

2-Chloro-5-methoxy-4-nitroaniline

Description

Contextual Overview of Halogenated and Alkoxylated Nitroaniline Derivatives

Within the broad class of substituted anilines, halogenated and alkoxylated nitroanilines are of significant interest. These compounds are characterized by the presence of one or more halogen atoms (such as chlorine), alkoxy groups (like methoxy), and a nitro group (-NO2) on the aniline (B41778) ring.

Halogenated nitroanilines are widely used as intermediates in the synthesis of pigments, dyes, and pharmaceuticals. researchgate.netresearchgate.net The presence of a halogen atom and a nitro group, both of which are electron-withdrawing, significantly influences the electron density of the aromatic ring and the basicity of the amino group. iucr.org Similarly, alkoxylated nitroanilines, such as methoxy-substituted derivatives, are also key precursors. For example, 2-methoxy-5-nitroaniline (B165355) is a vital intermediate in the synthesis of high-performance pigments and certain pharmaceuticals. The methoxy (B1213986) group, being electron-donating through resonance, can affect the reactivity and properties of the molecule in a manner distinct from halogen substituents.

The synthesis of these derivatives often involves the nitration of a corresponding substituted acetanilide, followed by hydrolysis, or the amination of a halogenated or hydroxylated nitrobenzene (B124822) derivative. orientjchem.org

Academic Relevance and Research Landscape of 2-Chloro-5-methoxy-4-nitroaniline

While specific research dedicated exclusively to this compound is limited in publicly available literature, its academic relevance can be inferred from the extensive research on its constituent isomers and related structures. Compounds like 2-chloro-4-nitroaniline (B86195) and 2-methoxy-5-nitroaniline are well-documented intermediates in organic synthesis. plos.orgorientjchem.org

For instance, 2-chloro-5-nitroaniline (B146338) is a known precursor for various heterocyclic compounds, including those with potential applications as pharmaceuticals. nih.govresearchgate.net Research has explored its use in creating complex molecules with specific biological or material properties. nih.govresearchgate.net Similarly, 2-methoxy-4-nitroaniline (B147289) is a precursor to Pigment Yellow 74, a commercially significant colorant. wikipedia.org

The study of compounds like this compound is driven by the continuous search for new molecules with desirable properties for applications in dyes, pigments, and medicinal chemistry. The specific arrangement of the chloro, methoxy, and nitro groups on the aniline ring is expected to impart a unique combination of reactivity and physical properties, making it a target of interest for synthetic chemists.

General Structural Characteristics and Functional Group Interplay in Related Aromatic Systems

The structure and reactivity of substituted anilines are governed by the interplay of the electronic effects of their functional groups. These effects are primarily categorized as inductive effects and resonance (or mesomeric) effects.

In the case of this compound, the benzene (B151609) ring is substituted with an amino group (-NH2), a chloro group (-Cl), a methoxy group (-OCH3), and a nitro group (-NO2).

Amino Group (-NH2): This is an activating group, meaning it donates electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. wikipedia.org

Chloro Group (-Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they can donate some electron density through resonance. iucr.org

Methoxy Group (-OCH3): This is a strongly activating group, donating electron density to the ring via resonance, which is generally stronger than its inductive electron-withdrawing effect.

Nitro Group (-NO2): This is a powerful deactivating group, withdrawing electron density from the ring through both strong inductive and resonance effects. iucr.org

The relative positions of these groups are crucial. In this compound, the electron-donating methoxy group and the electron-withdrawing nitro and chloro groups create a complex electronic environment. The planarity of the molecule is also a key factor, with studies on related compounds like 2-chloro-5-nitroaniline showing a nearly planar structure. researchgate.netresearchgate.net The interplay of these functional groups also influences intermolecular interactions, such as hydrogen bonding, which can affect the crystal packing and physical properties of the solid material. researchgate.net The Hammett equation is a tool often used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Chloro-4-nitroaniline chemsynthesis.comsigmaaldrich.com | 2-Methoxy-5-nitroaniline |

| Molecular Formula | C₇H₇ClN₂O₃ | C₆H₅ClN₂O₂ | C₇H₈N₂O₃ |

| Molecular Weight | 202.59 g/mol smolecule.com | 172.57 g/mol | 168.15 g/mol |

| CAS Number | Not available | 121-87-9 | 99-59-2 |

| Melting Point | Not available | 107-110 °C | 117-118 °C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

2-chloro-5-methoxy-4-nitroaniline |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3 |

InChI Key |

SIRUBYZZMYEMRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methoxy 4 Nitroaniline

Retrosynthetic Analysis and Strategic Disconnections for Aniline (B41778) Derivatives

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules. ias.ac.in It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." ias.ac.inamazonaws.com For substituted anilines, a common strategy involves the disconnection of the carbon-nitrogen bond of the amino group, often revealing a corresponding nitroaromatic precursor. This is a logical step as the reduction of a nitro group to an amine is a well-established and reliable transformation. acs.org

Further disconnections of the substituents on the aromatic ring can then be considered. For 2-Chloro-5-methoxy-4-nitroaniline, the chloro, methoxy (B1213986), and nitro groups can be disconnected to identify potential precursors. The order of these disconnections is crucial and depends on the directing effects of the existing substituents in electrophilic aromatic substitution reactions. For instance, the powerful directing effects of the amino and methoxy groups must be carefully considered when planning the introduction of the chloro and nitro functionalities.

Classical and Contemporary Synthetic Routes to this compound and Related Analogs

The synthesis of this compound can be approached through several established and modern synthetic routes, each involving the sequential introduction of the desired functional groups onto an aromatic scaffold.

Directed Nitration Pathways of Precursor Molecules

The introduction of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis. youtube.combrainly.com The regioselectivity of nitration is heavily influenced by the electronic properties of the substituents already present on the ring. In the synthesis of this compound, a key step often involves the nitration of a precursor molecule.

For example, starting with a substituted aniline, direct nitration can be problematic. The strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid) can lead to the protonation of the amino group, forming an anilinium ion. quora.comquora.com This deactivates the ring and directs incoming electrophiles to the meta position, which is often not the desired outcome. quora.comquora.comyoutube.com To circumvent this, the amino group is often protected, for instance by acetylation, to form an acetanilide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.

A plausible route to a related compound, N-(2-methoxy-5-nitrophenyl)acetamide, involves the nitration of N-(2-methoxyphenyl)acetamide using fuming nitric acid in concentrated sulfuric acid at low temperatures. The methoxy group directs the nitration primarily to the 5-position.

Regioselective Halogenation Strategies (e.g., Chlorination)

The introduction of a chlorine atom at a specific position on the aniline ring requires careful control of the reaction conditions. Direct chlorination of anilines can lead to a mixture of ortho and para products, and in some cases, polychlorination. nih.gov

One strategy to achieve regioselectivity is to use a starting material where the desired substitution pattern is already established or can be directed. For instance, the chlorination of 4-nitroaniline (B120555) can be controlled to produce 2-chloro-4-nitroaniline (B86195). chemicalbook.com A method using N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) has been reported to achieve this transformation efficiently. chemicalbook.com Another approach involves the chlorination of 4-nitroaniline in a liquid-liquid microflow system, which offers enhanced safety and control over the reaction. rsc.org

Alkoxylation Reactions for Methoxy Group Introduction

The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution, particularly if the aromatic ring is activated by electron-withdrawing groups like a nitro group. For example, a related compound, 2-chloro-4-nitro-5-methoxyaniline, can be synthesized from 2,5-dichloro-4-nitroaniline (B1582098) by reaction with a methoxide (B1231860) ion. prepchem.com

Another approach involves the synthesis of 5-chloro-2-nitroaniline (B48662) from 2,4-dichloronitrobenzene (B57281) via amination. guidechem.comgoogle.com The remaining chlorine atom could then potentially be substituted by a methoxy group.

Amination and Reduction Techniques for Nitro Compounds

The final step in many syntheses of anilines is the reduction of a corresponding nitro compound. This is a very common and well-understood transformation with a wide variety of available reagents. acs.orgwikipedia.org

Common methods for the reduction of aromatic nitro groups to anilines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgncert.nic.in

Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. acs.orgyoutube.com The use of iron in acidic media is often preferred on an industrial scale. wikipedia.orgncert.nic.in

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

A specific example is the synthesis of 2-chloro-4-nitroaniline from 3,4-dichloronitrobenzene (B32671) through an aminolysis reaction using aqueous ammonia (B1221849) in the presence of a copper(I) chloride catalyst. chemicalbook.com

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, several steps can benefit from catalysis.

As mentioned earlier, catalytic hydrogenation is a widely used method for the reduction of nitro groups. wikipedia.orgncert.nic.in Additionally, the use of copper catalysts in amination reactions, such as the synthesis of 2-chloro-4-nitroaniline, demonstrates the importance of catalysis in forming key C-N bonds. chemicalbook.com

Recent research has also focused on developing novel catalytic systems for various transformations. For example, gold-catalyzed three-component reactions have been developed for the synthesis of substituted anilines. rsc.org While not directly applied to this compound, these innovative approaches highlight the potential for developing more efficient and modular syntheses for this class of compounds.

Green Chemistry Principles and Sustainable Synthesis Protocols

The synthesis of substituted anilines, including this compound, traditionally involves processes such as nitration and reduction, which can utilize harsh reagents and produce significant waste. Modern synthetic chemistry seeks to align these processes with the principles of green chemistry by developing more sustainable protocols. Key areas of improvement include the use of environmentally benign solvents, heterogeneous catalysts, and safer reducing agents.

A pivotal step in the synthesis of many aniline derivatives is the reduction of a corresponding nitroarene. Green approaches to this transformation often focus on replacing conventional methods like iron-acid or sodium sulfide (B99878) reductions, which generate large amounts of sludge. Catalytic transfer hydrogenation and direct catalytic hydrogenation using recyclable catalysts and safer hydrogen sources are at the forefront of these sustainable protocols.

For instance, a general green methodology for the reduction of nitroarenes that is applicable to the synthesis of chloro-nitroaniline derivatives involves the use of a gold catalyst supported on starch in an ethanol (B145695) and water solvent system. chemicalbook.com This method employs sodium borohydride (B1222165) as the reducing agent and proceeds at room temperature, offering a significant improvement in terms of energy efficiency and environmental impact over traditional methods. chemicalbook.com Another approach in a related synthesis utilizes a supported nickel catalyst with hydrazine (B178648) hydrate (B1144303) in ethanol, which effectively avoids the need for dehalogenation inhibitors and high-pressure hydrogen, simplifying the process and enhancing safety. google.com

These green protocols emphasize several core principles:

Use of Renewable Resources: Employing biodegradable supports like starch for catalysts. chemicalbook.com

Catalysis: Using highly efficient and recyclable heterogeneous catalysts (e.g., supported gold or nickel) to minimize waste. chemicalbook.comgoogle.com

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like ethanol-water mixtures and using safer reducing agents like sodium borohydride or hydrazine hydrate instead of pressurized hydrogen gas. chemicalbook.comgoogle.com

Mild Reaction Conditions: Conducting reactions at ambient temperature and pressure to reduce energy consumption. chemicalbook.com

The table below summarizes various green reagents and conditions applicable to the synthesis of nitroaniline derivatives.

Table 1: Green Reagents and Conditions for Nitroaniline Synthesis

| Feature | Reagent/Condition | Benefit | Source |

|---|---|---|---|

| Catalyst | Starch-supported gold (starch-crt@Au) | Biodegradable support, high efficiency, recyclability. | chemicalbook.com |

| Catalyst | Supported Nickel (Ni/TiO₂-Al₂O₃) | Avoids dehalogenation, recyclable, high yield. | google.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Safer alternative to H₂ gas, effective at room temp. | chemicalbook.com |

| Reducing Agent | Hydrazine Hydrate (N₂H₄·H₂O) | Avoids high-pressure hydrogenation, simpler process. | google.com |

| Solvent System | Ethanol/Water (1:1) | Benign solvent, reduces organic waste. | chemicalbook.com |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound can be achieved through key transformations whose mechanisms have been a subject of detailed investigation. The two primary reaction types are Nucleophilic Aromatic Substitution (SNAr) to introduce the methoxy group and the reduction of the nitro group to form the aniline.

A plausible synthetic route involves the reaction of a precursor like 2,5-dichloro-4-nitroaniline with a methoxide source, such as sodium methoxide. prepchem.com This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The benzene (B151609) ring is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned ortho and para to the leaving groups (the chlorine atoms).

The mechanism involves two main steps:

Nucleophilic Attack: The nucleophile, in this case, the methoxide ion (CH₃O⁻), attacks the carbon atom bearing the chlorine at position 5. This position is electronically favorable due to the electron-withdrawing effect of the para-nitro group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, the chloride ion (Cl⁻), from the Meisenheimer complex.

The second key transformation is the reduction of the nitro group to an amine. When using catalytic hydrogenation (e.g., with a metal catalyst and a hydrogen source like NaBH₄), the mechanism generally involves a series of steps on the surface of the catalyst.

Adsorption: Both the nitro compound and the hydrogen source (or hydride from NaBH₄) are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. While the exact intermediates can vary, the pathway typically proceeds from the nitro group to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). Each step involves the transfer of hydrogen atoms (or hydride and proton) to the nitrogen atom, with the concurrent removal of oxygen atoms as water.

Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing by-products, thereby contributing to more efficient and sustainable synthetic processes.

Advanced Structural Elucidation of 2 Chloro 5 Methoxy 4 Nitroaniline

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest available data, a single-crystal X-ray diffraction analysis for 2-Chloro-5-methoxy-4-nitroaniline has not been reported in the public domain.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Specific data on the crystal packing and intermolecular interactions for this compound is not available.

Conformational Analysis in the Crystalline State

Specific data on the conformation of this compound in the crystalline state is not available.

Crystallographic Studies on Co-crystals and Salts of Related Nitroanilines

The study of nitroaniline derivatives through co-crystallization and salt formation is a significant area of research in crystal engineering, often aimed at modifying physical properties like solubility or creating materials with specific optical properties.

Co-crystals: The ability of nitroanilines to form co-crystals has been demonstrated in various studies. For instance, nine new 1:1 co-crystals of caffeine (B1668208) were synthesized with several halogenated nitroanilines, including 2-chloro-5-nitroaniline (B146338) and other related structures. sigmaaldrich.com These co-crystals exhibit a range of structural architectures, from two-dimensional flat or corrugated layers to three-dimensional interlocked networks. sigmaaldrich.com The formation and stability of these structures are often dictated by a variety of intermolecular interactions.

In another example, a novel co-crystal explosive was prepared by combining the powerful energetic material Benzotrifuroxan (BTF) with the non-energetic molecule 2-Nitroaniline (B44862) (ONA) in a 1:1 molar ratio. chemicalbook.com The formation of this co-crystal is primarily driven by strong hydrogen bonds between the amino group of the 2-nitroaniline molecule and the oxygen and nitrogen atoms of the BTF molecule. chemicalbook.com This illustrates how non-covalent interactions like hydrogen bonding and π-π stacking can be utilized to stabilize explosive molecules within a crystal lattice, thereby modifying their properties. chemicalbook.com

Furthermore, two-molecule crystals have been formed between p-nitroaniline and p-nitrophenol, as well as between m-nitroaniline and m-nitrophenol, through slow evaporation techniques. bldpharm.com

Salts: The formation of salts with various inorganic acids is another method used to study the structural properties of nitroanilines. Single-crystal X-ray diffraction has been used to determine the structures of new salts of 2-methyl-5-nitroaniline (B49896) with acids such as hydrobromic, hydriodic, nitric, hydrochloric, and sulfuric acid. smolecule.com In these salt structures, the primary hydrogen-bonding patterns are formed between the ammonio group (-NH3+) and the respective anions, creating one-dimensional or two-dimensional networks. smolecule.com Analysis of these structures reveals that in addition to the dominant N-H···anion hydrogen bonds, other interactions like C-H···O interactions can also play a role in the crystal packing. smolecule.com Similarly, diastereomeric salts have been formed between S-lactic acid and 1-phenylethylamine, with their crystal structures and relative stabilities investigated through crystallographic and calorimetric methods. researchgate.net A co-crystal salt of 3-nitrophenylanilinium perchlorate (B79767) with a neutral molecule of 3-nitroaniline (B104315) has also been characterized, where hydrogen bonds link the cation, anion, and neutral molecule into a chain.

Solution-State Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Specific high-resolution NMR data for this compound is not available in the reviewed literature.

A reported ¹H NMR spectrum for this compound could not be found in the surveyed scientific databases.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment. In the case of this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy (B1213986) group carbon.

While specific experimental ¹³C NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the known effects of the various substituents on the benzene (B151609) ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will cause upfield shifts (to lower ppm values) for the carbons they are attached to and those at the ortho and para positions. Conversely, the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups will induce downfield shifts (to higher ppm values). The interplay of these competing effects makes definitive assignment challenging without experimental data.

For comparison, the related compound 2-methoxy-4-nitroaniline (B147289) shows carbon signals at various chemical shifts, which can serve as a baseline for estimating the influence of the additional chlorine atom in the target molecule. chemicalbook.com Similarly, data from 2-chloro-4-nitroaniline (B86195) provides insight into the electronic impact of the chloro and nitro groups. chemicalbook.com However, without empirical data for this compound, a precise data table cannot be constructed.

Two-Dimensional NMR Methodologies for Complex Assignment

Given the complex substitution pattern on the aromatic ring of this compound, one-dimensional NMR spectra may not be sufficient for unambiguous assignment of all proton and carbon signals. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for resolving such ambiguities.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive pairing of ¹H and ¹³C signals.

Detailed 2D NMR studies would be instrumental in confirming the substitution pattern of this compound, but specific experimental data from such studies are not currently available in the public domain.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Probes

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is highly effective for identifying the presence of specific functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent groups. While the specific spectrum for this isomer is not readily found, theoretical and experimental data from closely related compounds allow for the prediction of key vibrational modes. researchgate.netnipne.roscispace.com

Expected Characteristic FT-IR Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Amino (-NH₂) |

| C-H Aromatic Stretch | 3100 - 3000 | Aromatic Ring |

| C-H Aliphatic Stretch | 2950 - 2850 | Methoxy (-OCH₃) |

| N-O Asymmetric Stretch | 1550 - 1475 | Nitro (-NO₂) |

| C=C Aromatic Stretch | 1600 - 1450 | Aromatic Ring |

| N-O Symmetric Stretch | 1360 - 1290 | Nitro (-NO₂) |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Aryl Ether |

| C-N Stretch | 1335 - 1250 | Aromatic Amine |

| C-O-C Symmetric Stretch | 1075 - 1020 | Aryl Ether |

This table is predictive and based on characteristic functional group frequencies. Actual values for the compound may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete picture of the vibrational modes of a molecule. researchgate.netnipne.roresearchgate.net

In the FT-Raman spectrum of this compound, strong signals would be expected for the symmetric vibrations of the nitro group and the stretching of the aromatic ring C=C bonds. The C-Cl stretch would also be observable. As with FT-IR, specific experimental FT-Raman data for this particular isomer is scarce in the literature. iucr.org

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound (C₇H₇ClN₂O₃), high-resolution mass spectrometry would confirm its elemental composition. The monoisotopic mass is calculated to be 202.0145198 g/mol . smolecule.com

The fragmentation of the molecular ion in the mass spectrometer would be expected to proceed through characteristic losses of functional groups. While a detailed experimental fragmentation pattern is not available, likely fragmentation pathways can be predicted.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Lost Fragment | Description |

|---|---|---|

| 202/204 | [M]⁺ | Molecular ion peak (showing isotopic pattern for Chlorine) |

| 187/189 | -CH₃ | Loss of a methyl radical from the methoxy group |

| 172/174 | -NO | Loss of nitric oxide |

| 156/158 | -NO₂ | Loss of a nitro radical |

This table represents predicted fragmentation pathways. The relative abundances of these fragments would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Methoxy 4 Nitroaniline

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction and Regioselectivity

Further original research would be required to generate the specific computational data needed to thoroughly address these topics for 2-Chloro-5-methoxy-4-nitroaniline.

Vibrational Frequency Calculations and Spectroscopic Feature Simulation

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing deep insights into the molecular structure and bonding of compounds like this compound. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), often with basis sets like 6-311G(d,p). sphinxsai.com Such studies yield harmonic vibrational frequencies, which can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netresearchgate.net

For related molecules like 2-chloro-4-nitroaniline (B86195) (2Cl4NA) and 2-methoxy-4-nitroaniline (B147289) (2M4NA), researchers have performed complete vibrational assignments aided by these theoretical analyses. sphinxsai.com The calculated frequencies, though often slightly overestimated due to the harmonic approximation, generally show good agreement with experimental spectra after applying appropriate scaling factors. This allows for the unambiguous assignment of vibrational modes to specific functional groups and motions within the molecule.

For this compound, a similar computational approach would predict the characteristic vibrational frequencies associated with its functional groups. These include the N-H stretching vibrations of the aniline (B41778) group, the symmetric and asymmetric stretching of the nitro (NO2) group, the C-Cl stretching mode, the C-O stretching of the methoxy (B1213986) group, and various aromatic C-C and C-H vibrations. researchgate.net By simulating the FT-IR and FT-Raman spectra based on calculated intensities and activities, a direct comparison with experimental results can validate the computed molecular geometry and provide a detailed understanding of its vibrational properties. sphinxsai.com

Below is a hypothetical data table illustrating the kind of results obtained from such a study, with vibrational modes typical for a substituted nitroaniline.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) asym | ~3500 | Asymmetric stretching of NH₂ |

| ν(N-H) sym | ~3400 | Symmetric stretching of NH₂ |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methoxy | 2980-2850 | Methoxy group C-H stretching |

| ν(NO₂) asym | ~1550 | Asymmetric stretching of NO₂ |

| δ(N-H) | ~1620 | NH₂ scissoring |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |

| ν(NO₂) sym | ~1350 | Symmetric stretching of NO₂ |

| ν(C-O) | ~1250 | C-O stretching of methoxy group |

| ν(C-N) | ~1300 | C-NH₂ stretching |

| ν(C-Cl) | ~700 | C-Cl stretching |

Electrostatic Potential Surface Analysis for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net For this compound, an MEP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack.

Typically, regions of negative electrostatic potential, shown in red and yellow, are rich in electrons and are the preferred sites for electrophilic attack. researchgate.netthaiscience.info In this compound, these negative regions would be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the amino group. thaiscience.info

Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net These positive areas are expected to be located around the hydrogen atoms of the amino group and the hydrogen atoms of the aromatic ring. researchgate.net The MEP map provides a comprehensive picture of the molecule's electronic landscape, which is crucial for understanding its intermolecular interactions and chemical reactivity. mdpi.com

| Region on MEP Surface | Color Code | Interpretation | Predicted Location on this compound |

| Most Negative Potential | Red | Electron-rich; Site for electrophilic attack | Oxygen atoms of the nitro (NO₂) group |

| Intermediate Negative Potential | Yellow/Green | Moderately electron-rich | Nitrogen atom of the amino (NH₂) group, Methoxy oxygen |

| Positive Potential | Blue | Electron-deficient; Site for nucleophilic attack | Hydrogen atoms of the amino (NH₂) group |

Non-Linear Optical (NLO) Properties derived from Computational Studies

Substituted anilines, particularly those with nitro groups, are a class of organic molecules that have attracted significant attention for their potential non-linear optical (NLO) properties. stet.edu.indntb.gov.ua The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which arises from the interaction of its electron cloud with the electromagnetic field of the light. Computational studies, primarily using DFT methods, are instrumental in predicting the NLO properties of molecules like this compound. frontiersin.org

Key parameters derived from these calculations include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). thaiscience.info The first-order hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). mdpi.com

| NLO Property | Symbol | Significance | Computational Method |

| Dipole Moment | μ | Measures the overall polarity of the molecule. | DFT |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. | DFT |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response (e.g., SHG). | DFT/TD-DFT |

Conformational Energy Landscape and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation of its substituent groups: the amino (NH₂), nitro (NO₂), and methoxy (OCH₃) groups. Understanding the molecule's conformational energy landscape is essential for identifying its most stable geometries and the energy barriers between different conformations. This is achieved computationally by performing Potential Energy Surface (PES) scans.

A relaxed PES scan involves systematically changing a specific dihedral angle (e.g., the C-C-N-O angle for nitro group rotation) while optimizing the rest of the molecular geometry at each step. mdpi.com This process maps out the energy of the molecule as a function of that rotation, revealing energy minima (stable conformers) and transition states (energy barriers).

For similar molecules like 2-chloro-4-nitroaniline salts, theoretical calculations of the relaxed potential energy surface have been used to determine the energy barriers for the rotation of the nitro group. mdpi.com For this compound, PES scans would likely show that the planarity of the nitro and amino groups with respect to the benzene (B151609) ring is energetically favorable due to extended π-conjugation. The rotation of the methyl group within the methoxy substituent would have a much lower energy barrier. These studies provide critical information on the molecule's structural dynamics and the relative populations of its conformers at a given temperature.

| Conformational Parameter | Description | Expected Energetic Profile |

| Nitro Group Rotation | Torsion around the C-NO₂ bond | Significant energy barrier, with a planar conformation being the most stable. |

| Amino Group Rotation/Inversion | Torsion and pyramidalization at the C-NH₂ bond | Lower energy barrier compared to the nitro group; a near-planar conformation is likely favored. |

| Methoxy Group Rotation | Torsion around the C-OCH₃ bond | Moderate energy barrier, with specific orientations being more stable due to steric and electronic effects. |

| Methyl Group Rotation | Torsion around the O-CH₃ bond | Very low energy barrier, allowing for nearly free rotation at room temperature. |

Quantitative Structure-Activity Relationship (QSAR) Parameter Derivations (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with a specific property, such as reactivity or toxicity. oup.com The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of these parameters can be derived computationally, even without considering a specific biological endpoint. imist.ma

These descriptors fall into several categories:

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and atomic charges. imist.mamdpi.com EHOMO is related to the molecule's electron-donating ability, while ELUMO relates to its electron-accepting ability. The energy gap is an indicator of chemical reactivity and stability. researchgate.net

Topological Descriptors: These are numerical indices based on the graph representation of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (log P), molar refractivity (MR), and molecular weight (MW), which relate to the molecule's hydrophobicity and bulk. imist.mauwec.edu

These calculated parameters provide a quantitative description of the molecule's electronic, steric, and hydrophobic properties, which are fundamental to its chemical behavior and interactions. d-nb.info

| Descriptor Class | Example Parameter | Information Encoded |

| Quantum-Chemical | EHOMO | Electron-donating capacity |

| Quantum-Chemical | ELUMO | Electron-accepting capacity |

| Quantum-Chemical | HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability |

| Quantum-Chemical | Dipole Moment (μ) | Molecular polarity and charge distribution |

| Physicochemical | Log P | Hydrophobicity/Lipophilicity |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

Reactivity Profiles and Reaction Mechanisms of 2 Chloro 5 Methoxy 4 Nitroaniline

Nucleophilic Aromatic Substitution Reactions Involving Chlorine and Methoxy (B1213986) Groups

Nucleophilic aromatic substitution (SₙAr) is a key reaction for this compound, primarily due to the presence of the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net

The chlorine atom at the C-2 position is the most likely site for nucleophilic attack. Its position para to the powerful electron-withdrawing nitro group significantly lowers the energy of the transition state and the Meisenheimer intermediate, facilitating the substitution. In contrast, the methoxy group at C-5 is ortho to the nitro group, which also activates it towards substitution, but generally, halides are better leaving groups than alkoxy groups in SₙAr reactions.

Common nucleophiles like amines, alkoxides, and hydroxides can displace the chloride. For instance, reaction with an amine (R-NH₂) would yield the corresponding N-substituted-5-methoxy-4-nitroaniline derivative. The reaction rate is dependent on the nucleophilicity of the attacking species and the solvent used. researchgate.netresearchgate.net

Table 1: Predicted Products of Nucleophilic Aromatic Substitution (SₙAr)

| Reagent/Nucleophile | Expected Major Product |

|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 2,5-Dimethoxy-4-nitroaniline |

| Ammonia (B1221849) (NH₃) | 5-Methoxy-4-nitrobenzene-1,2-diamine |

| Piperidine | 5-Methoxy-4-nitro-2-(piperidin-1-yl)aniline |

The mechanism involves the attack of the nucleophile on the carbon bearing the leaving group (chloride), followed by the departure of the chloride ion to restore aromaticity.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the 2-chloro-5-methoxy-4-nitroaniline ring is challenging due to the conflicting effects of the substituents. The amino and methoxy groups are strong and moderate activating groups, respectively, and direct incoming electrophiles to ortho and para positions. Conversely, the nitro and chloro groups are strong and weak deactivating groups.

The only unsubstituted position on the ring is C-6. The directing effects on this position are as follows:

Amino group (-NH₂ at C-1): ortho-directing (activating)

Chloro group (-Cl at C-2): para-directing (deactivating)

Nitro group (-NO₂ at C-4): meta-directing (deactivating)

Methoxy group (-OCH₃ at C-5): ortho-directing (activating)

The powerful activating and ortho-directing influence of the amino group is the most significant factor. It strongly directs incoming electrophiles to the C-6 position. While the nitro and chloro groups deactivate the ring, the synergistic ortho-directing effects of the amino and methoxy groups may allow for some electrophilic substitution reactions at C-6 under specific conditions. However, harsh acidic conditions required for many EAS reactions (like nitration or sulfonation) would protonate the basic amino group, converting it into a strongly deactivating, meta-directing anilinium ion (-NH₃⁺), which would shut down any further substitution.

Reductive Transformations of the Nitro Group to Amino or Other Functionalities

The reduction of the nitro group is a common and facile transformation for this molecule. A variety of reducing agents can selectively reduce the nitro group to an amino group, yielding 2-chloro-5-methoxybenzene-1,4-diamine . This diamine is a potentially valuable intermediate for the synthesis of dyes and heterocyclic compounds. nih.govresearchgate.netresearchgate.net

The choice of reagent can be critical to avoid affecting the chloro substituent (hydrogenolysis).

Catalytic Hydrogenation: Hydrogen gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) is highly effective. Careful control of conditions is needed to prevent dehalogenation.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C can also be used.

Partial reduction of the nitro group to intermediate functionalities like nitroso or hydroxylamino groups is also possible with specific reagents like zinc dust in a neutral medium or through electrochemical methods. orientjchem.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Primary Product |

|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temperature | 2-Chloro-5-methoxybenzene-1,4-diamine |

| Fe, HCl | Heat | 2-Chloro-5-methoxybenzene-1,4-diamine |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | 2-Chloro-5-methoxybenzene-1,4-diamine |

Oxidative Transformations of the Amino Group

The primary aromatic amino group of this compound is susceptible to oxidation. The product depends heavily on the nature of the oxidizing agent and the reaction conditions.

Mild Oxidation: Mild oxidizing agents might lead to the formation of colored dimeric and polymeric products. Oxidation of substituted anilines can lead to the formation of azoxy or azobenzenes. orientjchem.org For instance, oxidation could potentially yield 2,2'-dichloro-5,5'-dimethoxy-4,4'-dinitroazobenzene.

Strong Oxidation: Strong oxidizing agents (e.g., peroxy acids) can oxidize the amine to a nitro group, although this is less common and can lead to ring degradation.

Enzymatic Oxidation: In biological or biomimetic systems, enzymatic oxidation can occur. For example, some bacterial monooxygenases and dioxygenases can catalyze the oxidative removal of amino groups from aromatic rings. plos.org

Hydrolytic Stability and Degradation Pathways in Various Media

This compound is expected to be relatively stable towards hydrolysis under standard environmental conditions. nih.gov The C-Cl and aryl-OCH₃ bonds are generally not susceptible to hydrolysis in neutral aqueous media. The molecule lacks functional groups that readily hydrolyze. nih.gov

However, degradation can occur through other pathways:

Photolysis: The presence of chromophores (nitro and amino groups on a benzene (B151609) ring) allows the molecule to absorb light at wavelengths greater than 290 nm, making it potentially susceptible to direct photolysis by sunlight. nih.govnih.gov

Atmospheric Degradation: In the atmosphere, the compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The estimated half-life for this vapor-phase reaction is approximately 5.8 days. nih.gov

Microbial Degradation: While considered poorly biodegradable, certain microorganisms have been shown to degrade similar compounds like 2-chloro-4-nitroaniline (B86195). Degradation often begins with the reduction of the nitro group or an oxidative denitration. plos.orgnih.gov

Under harsh laboratory conditions, such as concentrated strong acids, cleavage of the methoxy ether bond could occur.

Investigation of Reaction Kinetics and Thermodynamic Parameters

For nucleophilic aromatic substitution, the reaction rate would be influenced by the substituent effects, which can be quantified using the Hammett equation (log(k/k₀) = σρ).

Reaction Constant (ρ): For nucleophilic attack on the ring, the reaction constant ρ would be large and positive, indicating that the reaction is highly sensitive to substituents and is accelerated by electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate.

Substituent Constant (σ): The nitro group has a large positive σ value, reflecting its strong electron-withdrawing nature, which is the primary reason for the molecule's susceptibility to SₙAr reactions.

Thermodynamic parameters for reactions of substituted anilines have been studied. orientjchem.orgresearchgate.net For bimolecular reactions, a negative entropy of activation (ΔS‡) is typically observed, consistent with the formation of a more ordered transition state. ias.ac.inresearchgate.net The enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡) would be influenced by bond-making and bond-breaking energies and solvation effects.

Table 3: Representative Thermodynamic Parameters for Oxidation of Substituted Anilines by Iridium(IV) (Illustrative Data)

| Aniline (B41778) Substituent | ΔH‡ (kJ/mol) | ΔS‡ (J/K mol) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| p-NO₂ | 40.93 | -272.52 | 126.23 |

| p-Cl | 40.44 | -241.58 | 116.05 |

| p-OCH₃ | 60.33 | -174.94 | 115.09 |

| H | 40.46 | -269.91 | 124.94 |

Data from a study on a different reaction system, provided for illustrative purposes to show substituent effects. researchgate.net

Stereochemical Outcomes and Asymmetric Synthesis Potential

This compound is an achiral molecule. Therefore, reactions with achiral reagents will result in achiral products. Stereochemical considerations become relevant only if a chiral center is introduced during a reaction or if the molecule interacts with a chiral entity.

Reaction with Chiral Reagents: If this compound were to undergo a nucleophilic substitution with a chiral nucleophile, the product would be a mixture of diastereomers.

Asymmetric Catalysis: There is potential for using this compound in asymmetric synthesis. For example, an asymmetric SₙAr reaction could theoretically be achieved using a chiral catalyst to control the approach of a prochiral nucleophile. researchgate.net Similarly, asymmetric reduction of the nitro group in the presence of a chiral catalyst could be explored, although this is less common.

Use as a Chiral Auxiliary Precursor: The molecule could serve as a starting material for the synthesis of more complex chiral molecules or chiral auxiliaries. beilstein-journals.org

Currently, there is no specific information in the scientific literature detailing the use of this compound in asymmetric synthesis.

Applications of 2 Chloro 5 Methoxy 4 Nitroaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Dyes and Pigments

Substituted nitroanilines are foundational components in the production of numerous colorants, particularly disperse dyes and pigments. The amino group on 2-Chloro-5-methoxy-4-nitroaniline can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. The final color of the dye is heavily influenced by the specific electronic and steric characteristics of the substituents on both the diazonium salt and the coupling partner. The presence of the electron-withdrawing nitro and chloro groups, combined with the electron-donating methoxy (B1213986) group, allows for the fine-tuning of the resulting chromophore's absorption spectrum, leading to specific, targeted colors. While specific dyes synthesized directly from this compound are not widely documented in public literature, it serves as a valuable scaffold for creating a diverse palette of high-performance colorants for textiles, plastics, and printing inks.

Building Block for Pharmaceutical Intermediates and Lead Compound Development

The structural motifs present in this compound are found in various biologically active molecules. As such, it is a valuable starting material for the synthesis of pharmaceutical intermediates and for the development of new lead compounds. The different functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, creating a diamino-substituted benzene (B151609) ring which is a key structure in many pharmaceutical agents. The chlorine atom can be replaced through nucleophilic aromatic substitution, allowing for the introduction of new functionalities. Research on related substituted anilines has shown their importance as intermediates in creating drugs such as enzyme inhibitors and other therapeutic agents. For example, related chloro-nitroaniline derivatives are precursors in the synthesis of antivirals and other therapeutic compounds.

Role in the Synthesis of Agrochemicals and Related Crop Protection Agents

The development of effective and selective herbicides, insecticides, and fungicides often relies on complex organic molecules derived from versatile intermediates like this compound. The specific combination of substituents on the aromatic ring can be a key determinant of a molecule's biological activity and its mode of action in a target pest or plant. The synthesis of various pesticides involves the use of substituted anilines. For example, related compounds are used to produce molluscicides and other crop protection agents. The structural framework of this compound provides a robust starting point for the multi-step synthesis of new and effective agrochemicals.

Utilization in the Formation of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of paramount importance in medicinal chemistry, materials science, and dye chemistry. Substituted anilines are frequently used as precursors for building these complex ring systems. The amino and nitro groups of this compound can be involved in cyclization reactions to form a variety of heterocyclic structures, such as benzimidazoles, quinoxalines, or phenazines. These heterocyclic systems often form the core of functional molecules, and the substituents inherited from the aniline (B41778) precursor play a critical role in defining their chemical and physical properties.

Applications in Advanced Organic Material Synthesis (e.g., chromophores, functional polymers)

The synthesis of advanced organic materials with specific electronic or optical properties is a rapidly growing field. Molecules with both electron-donating and electron-withdrawing groups, like this compound, are known as "push-pull" systems and are often used to create chromophores for nonlinear optical (NLO) materials or for specialized sensor applications. While specific examples utilizing this exact compound are not prevalent in the literature, its inherent electronic structure makes it a candidate for incorporation into larger conjugated systems or functional polymers where charge-transfer characteristics are desired.

Development of Novel Synthetic Reagents and Catalysts

In the field of chemical synthesis, new reagents and catalysts are constantly being developed to improve reaction efficiency, selectivity, and scope. While there is no widespread documentation of this compound itself being used as a novel reagent or catalyst, its derivatives have the potential to be developed into such tools. For example, it could be a precursor for synthesizing specialized ligands for metal-catalyzed reactions, where the electronic properties of the ligand, tuned by the substituents, can have a profound effect on the catalyst's activity and selectivity.

Lack of Specific Analytical Data for this compound

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific, published analytical methodologies for the chemical compound this compound. This scarcity of data prevents the creation of a detailed, scientifically accurate article based on the requested outline.

Extensive searches for advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and electrochemical methods applied directly to this compound have not yielded specific research findings.

While detailed analytical procedures exist for these and other structurally similar compounds—such as 2-chloro-4-nitroaniline (B86195) and various substituted nitroanilines—the strict requirement to focus solely on this compound means that this information cannot be used. d-nb.infosielc.complos.org Attributing methods developed for different molecules would be scientifically inaccurate and speculative.

Consequently, without dedicated research on this compound, it is not possible to provide the requested in-depth article on its specific analytical methodologies. The following sections, as outlined in the prompt, remain unaddressed due to the absence of relevant data:

Advanced Analytical Methodologies for 2 Chloro 5 Methoxy 4 Nitroaniline

Electrochemical Methods for Detection and Characterization

Until research specifically targeting the analytical chemistry of 2-Chloro-5-methoxy-4-nitroaniline is published, a detailed and accurate report on this subject cannot be compiled.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

Spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For a compound like this compound, which possesses a chromophoric structure due to the presence of the nitroaniline moiety, UV-Visible spectrophotometry presents a viable, rapid, and cost-effective method for its quantification in research samples.

The application of spectrophotometry for the analysis of this compound would involve dissolving the sample in a suitable solvent that does not absorb in the same region as the analyte. The selection of an appropriate solvent is critical to ensure the compound is fully solubilized and to avoid solvent-analyte interactions that could alter the absorption spectrum. The UV-Visible spectrum of the compound would then be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is characteristic of the compound under specific conditions and provides the highest sensitivity for quantitative measurements.

While specific research detailing the spectrophotometric quantitative analysis of this compound is not extensively available in peer-reviewed literature, the methodology can be inferred from studies on structurally similar compounds. For instance, related nitroaniline derivatives are known to exhibit strong absorption in the UV-Vis range. A study on 2-methoxy-5-nitroaniline (B165355) reported a λmax at 380 nm in solution, which is attributed to the electronic transitions within the molecule. It is anticipated that this compound would have a comparable absorption profile, likely in the same region of the UV-Vis spectrum.

To establish a quantitative spectrophotometric method for this compound, a calibration curve would be constructed. This involves preparing a series of standard solutions of the purified compound at known concentrations. The absorbance of each standard is then measured at the predetermined λmax. A graph of absorbance versus concentration is plotted, which should yield a linear relationship as described by the Beer-Lambert law. The concentration of this compound in an unknown research sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

The table below illustrates hypothetical data that would be generated during the development of a spectrophotometric method for the quantitative analysis of this compound. This data is for illustrative purposes to demonstrate the expected relationship between concentration and absorbance and does not represent actual experimental results.

| Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.150 |

| 2 | 0.305 |

| 4 | 0.610 |

| 6 | 0.915 |

| 8 | 1.220 |

| 10 | 1.525 |

Future Research Directions and Emerging Paradigms for 2 Chloro 5 Methoxy 4 Nitroaniline

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The functional groups of 2-Chloro-5-methoxy-4-nitroaniline, namely the amino, nitro, and chloro groups, offer multiple sites for catalytic modification. Future research will likely move beyond traditional transformations and explore novel catalytic systems to generate a diverse range of derivatives. One promising avenue is the use of photocatalysis. researchgate.net Light-driven catalytic strategies are gaining traction for their potential to facilitate unique chemical reactions under mild conditions, minimizing environmental impact. researchgate.net For instance, titanium dioxide-based photocatalysts have shown potential in the conversion of nitroarenes into valuable substituted quinolines and tetrahydroquinolines. researchgate.net The application of such photocatalytic systems to this compound could lead to the discovery of novel heterocyclic compounds.

A significant challenge and opportunity lie in the development of stereoselective syntheses involving this prochiral molecule. While not yet extensively reported for this specific compound, the principles of stereoselective synthesis are well-established and could be applied to create chiral derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at or near the aniline (B41778) core. The resulting enantiomerically pure compounds could have interesting applications in pharmaceuticals and materials science, where chirality often dictates biological activity and material properties.

Development of Advanced Synthetic Strategies for Complex Derivatives and Analogues

The structural backbone of this compound serves as an excellent starting point for the synthesis of more complex molecules. Future efforts will likely focus on developing advanced synthetic strategies to build intricate derivatives and analogues with potential biological activity or unique material properties. Substituted nitroanilines are recognized as valuable intermediates in the synthesis of a variety of dyes, pigments, pesticides, and pharmaceuticals. nih.govresearchgate.netresearchgate.net

A key area of exploration will be the use of this compound in multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The amino group of this compound can act as a key nucleophile in various MCRs, leading to the rapid assembly of diverse heterocyclic scaffolds. nih.gov For example, research on the closely related 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has demonstrated its utility as a building block for synthesizing novel pyrimidinone, oxazinone, and iminopyrimidine derivatives with potent antimicrobial activity. researchgate.net Applying similar strategies to this compound could yield a library of novel bioactive compounds. researchgate.netnih.gov

In-Depth Studies of Solid-State Interactions for Crystal Engineering and Polymorphism

The arrangement of molecules in the solid state significantly influences the physical properties of a material, such as its melting point, solubility, and even its color. The study of intermolecular interactions, crystal packing, and polymorphism is crucial for controlling these properties. For substituted nitroanilines, hydrogen bonding and other non-covalent interactions play a critical role in defining the supramolecular architecture. mdpi.comresearchgate.netresearchgate.net

Future research is expected to delve deeper into the crystal engineering of this compound. This involves a systematic study of how different functional groups and crystallization conditions can influence the formation of different crystal forms, or polymorphs. rsc.org Polymorphism is a key area of interest in the pharmaceutical and materials industries, as different polymorphs of the same compound can have vastly different properties. rsc.org For example, a study on 2-chloro-4-nitroaniline (B86195) revealed the existence of at least two polymorphs with distinct supramolecular arrangements and properties. rsc.org

In-depth analysis of the crystal structure of 2-Chloro-5-nitroaniline (B146338) and its derivatives will provide valuable insights into the nature of intermolecular interactions at play. nih.govresearchgate.net This understanding can then be used to design new co-crystals with tailored properties. rsc.org Co-crystallization with other molecules can modify the physicochemical properties of the parent compound without altering its chemical structure. rsc.org

Below is a table summarizing the crystallographic data for the related compound 2-Chloro-5-nitroaniline, which can serve as a reference for future studies on this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.6233 (10) |

| b (Å) | 3.7445 (3) |

| c (Å) | 13.6420 (9) |

| β (°) | 91.768 (5) |

| Volume (ų) | 695.58 (9) |

| Z | 4 |

Data sourced from references nih.govresearchgate.net.

Machine Learning and Artificial Intelligence Applications in Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govmdpi.com These powerful computational tools can be employed to predict the physicochemical and biological properties of molecules, as well as to design efficient synthetic routes. nih.govmit.edunih.gov

For this compound and its potential derivatives, ML models can be trained on existing data to predict a wide range of properties, such as solubility, toxicity, and biological activity. nih.gov This predictive capability can significantly accelerate the discovery of new drug candidates or materials with desired characteristics by prioritizing the synthesis of the most promising compounds. mdpi.com Various ML algorithms, including random forests, support vector machines, and neural networks, can be utilized for these quantitative structure-property relationship (QSPR) studies. mdpi.com

Design of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. mdpi.com Future research on this compound will undoubtedly be influenced by this paradigm shift towards more sustainable practices.

The traditional methods for synthesizing nitroaromatic compounds often involve harsh reagents and produce significant amounts of waste. nih.gov There is a growing interest in developing greener alternatives. organic-chemistry.orgorgchemres.org This includes the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free reaction conditions. mdpi.com For instance, methods for the nitration of aromatic compounds using metal-modified montmorillonite (B579905) clays (B1170129) as catalysts have been reported to be both efficient and environmentally friendly. organic-chemistry.org

Another promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild, aqueous conditions. mdpi.com While the direct enzymatic synthesis of this compound may be challenging, biocatalysis could be employed in the synthesis of its precursors or in the modification of the final molecule. Furthermore, the aerobic biodegradation of related compounds like 2-chloro-4-nitroaniline has been studied, which opens up possibilities for bioremediation strategies for any potential environmental contamination. plos.orgnih.gov The development of continuous flow processes for the synthesis of related nitroanilines also represents a significant step towards safer and more efficient manufacturing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-methoxy-4-nitroaniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential functionalization of aniline derivatives. A starting material like 2-methoxyaniline undergoes chlorination (e.g., using SOCl₂ or Cl₂ gas) followed by nitration (HNO₃/H₂SO₄). The order of substitution (chloro vs. nitro) is critical due to the directing effects of substituents. For example, methoxy groups are ortho/para-directing, while nitro groups are meta-directing. Optimizing temperature (0–5°C for nitration) and stoichiometry (1:1.2 molar ratio for Cl⁻ introduction) can enhance yields to ~60–70% .

Q. How can recrystallization solvents be optimized for purifying this compound?

- Methodology : Due to its low water solubility (slightly soluble in cold water), mixed solvents like ethanol-water (7:3 v/v) or dichloromethane-hexane are effective. Gradual cooling from 60°C to 4°C minimizes co-precipitation of impurities. Purity >98% is achievable via repeated recrystallization, confirmed by HPLC .

Intermediate Research Questions

Q. What strategies mitigate competing side reactions during nitration of 2-chloro-5-methoxyaniline?

- Methodology : Nitration at the 4-position competes with potential over-nitration or isomer formation. Using controlled fuming HNO₃ (90%) in H₂SO₄ at 0°C suppresses side products. Kinetic studies show a reaction time of 2–3 hours maximizes 4-nitro isomer formation (>85% selectivity). Quenching with ice-water halts further nitration .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : The compound decomposes under strongly acidic (pH <2) or alkaline (pH >10) conditions due to hydrolysis of the nitro or methoxy groups. Stability studies (UV-Vis, TGA) indicate optimal storage in neutral buffers (pH 6–8) at 4°C, with <5% degradation over 30 days .

Advanced Research Questions

Q. What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing effect directs electrophiles to the 4-position, while the methoxy group’s resonance donation stabilizes the 5-position. Experimental vs. computed regioselectivity aligns with <5% deviation .

Q. How can contradictions in reported nitration yields (40–80%) be resolved?

- Analysis : Discrepancies arise from varying nitrating agents (e.g., acetyl nitrate vs. mixed acid) and reaction scales. Pilot-scale reactions (≥100 g) show lower yields (~50%) due to heat dissipation issues, while micro-scale (1–5 g) achieves 75–80%. Statistical Design of Experiments (DoE) identifies temperature as the primary factor (p<0.01) .

Applications in Academic Research

Q. What role does this compound play in synthesizing photoactive materials?

- Methodology : Its electron-deficient aromatic ring serves as a precursor for nonlinear optical (NLO) materials. Coupling with donor-acceptor chromophores (e.g., via Suzuki-Miyaura cross-coupling) yields push-pull systems with high hyperpolarizability (β ≈ 1200×10⁻³⁰ esu), measured by EFISHG .

Q. How is this compound used to study nitroreductase enzyme kinetics?

- Methodology : As a substrate for bacterial nitroreductases, its nitro group undergoes NADPH-dependent reduction. UV-Vis spectroscopy (λ_max = 420 nm) tracks the formation of 4-amino derivatives. Kinetic parameters (Km = 12 µM, kcat = 0.8 s⁻¹) provide insights into enzyme mechanisms and inhibitor design .

Analytical Techniques

Q. Which HPLC conditions resolve this compound from its isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.